molecular formula C21H27ClN2O3 B2960505 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1396750-64-3

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2960505
CAS No.: 1396750-64-3
M. Wt: 390.91
InChI Key: CTWDFBZTMWSBHY-UHFFFAOYSA-N
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Description

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound known for its unique structure and diverse chemical properties. This compound has been of significant interest in the fields of organic chemistry, pharmaceuticals, and industrial applications due to its potential biological activities and reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a series of well-defined organic reactions:

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, piperidine, and 3,5-dimethylisoxazole.

  • O-Alkylation: : 4-Chlorobenzyl chloride undergoes O-alkylation with piperidine in the presence of a strong base like sodium hydride, forming the intermediate 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

  • Michael Addition: : The intermediate then reacts with 3,5-dimethylisoxazole-4-carbaldehyde under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. This could include:

  • Continuous Flow Synthesis: : Utilizing flow reactors to ensure better control over reaction conditions.

  • Catalysis: : Implementing catalysts to improve reaction efficiency and selectivity.

  • Purification: : Using advanced separation techniques such as crystallization or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert certain functional groups to alcohols or amines.

  • Substitution: : Halogen substitution on the aromatic ring can be achieved using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH).

Major Products Formed

  • Oxidation: : Products can include 4-chlorobenzoic acid derivatives.

  • Reduction: : Alcohols or amines, depending on the functional group being reduced.

  • Substitution: : Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is studied for its ability to act as a precursor to other complex molecules and for its unique reactivity, which makes it useful in various organic transformations.

Biology

In biological research, this compound may be explored for its potential interactions with biological macromolecules, serving as a tool for studying enzyme mechanisms or cellular processes.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects, such as its role as a drug candidate or its interactions with specific biological targets relevant to certain diseases.

Industry

In industrial applications, this compound can be utilized in the synthesis of advanced materials or as a key intermediate in the production of specialized chemicals.

Mechanism of Action

The mechanism of action for 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one would depend on its specific application:

  • Molecular Targets: : The compound might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

  • Pathways Involved: : It could influence various biochemical pathways, potentially altering cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparing 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one with similar compounds:

  • 4-Chlorobenzyl-piperidine derivatives: : These compounds share the piperidine ring and chlorobenzyl group but differ in the specific substituents and their effects.

  • 3,5-Dimethylisoxazole derivatives: : Compounds with similar isoxazole structures but different functional groups can have varying biological activities and reactivity.

  • Uniqueness: : The combination of the piperidine, chlorobenzyl, and dimethylisoxazole moieties in this compound gives it unique properties that distinguish it from other related compounds.

Similar Compounds

  • 4-Chlorobenzylpiperidine

  • 3,5-Dimethylisoxazole

  • Piperidine derivatives

  • Benzyl derivatives with various substituents

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWDFBZTMWSBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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